

physicochemical characteristics of L-Vinylglycine powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Vinylglycine

Cat. No.: B1582818

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characteristics of **L-Vinylglycine** Powder

Introduction

L-Vinylglycine, a non-proteinogenic α -amino acid, serves as a critical tool for researchers in biochemistry and drug development.^[1] Its unique vinyl group confers significant reactivity, making it a valuable building block in stereoselective organic synthesis and a potent mechanism-based inhibitor of several key enzymes.^{[1][2][3]} Notably, it irreversibly inhibits pyridoxal phosphate-dependent enzymes such as 1-aminocyclopropane-1-carboxylate (ACC) synthase and aspartate aminotransferase.^{[2][4][5]} This guide provides a comprehensive overview of the core physicochemical characteristics of **L-Vinylglycine** powder, offering detailed data, experimental protocols, and visualizations to support its application in a research setting.

Core Physicochemical Properties

The fundamental properties of **L-Vinylglycine** powder are summarized below, providing a baseline for its handling, dissolution, and use in experimental setups.

General and Structural Properties

L-Vinylglycine typically presents as a white to off-white crystalline powder.^{[1][6]} As with most amino acids, it is a chiral molecule, with the L-isomer, (S)-2-aminobut-3-enoic acid, being the biologically relevant form discussed herein.^[2]

Property	Value	Source(s)
Appearance	White or almost white crystalline powder	[1]
Molecular Formula	C ₄ H ₇ NO ₂	[2] [4] [5] [7]
Molecular Weight	101.105 g/mol (101.10 g/mol also reported)	[2] [4] [5]
Synonyms	(S)-2-Aminobut-3-enoic acid, (S)-Vinylglycine	[2] [7] [8]
CAS Number	70982-53-5	[2] [4] [5]

Solubility

The solubility of **L-Vinylglycine** is a key parameter for preparing stock solutions and reaction mixtures. It is generally soluble in aqueous solutions and insoluble in non-polar organic solvents, a characteristic trait of amino acids due to their zwitterionic nature in water.[\[9\]](#)

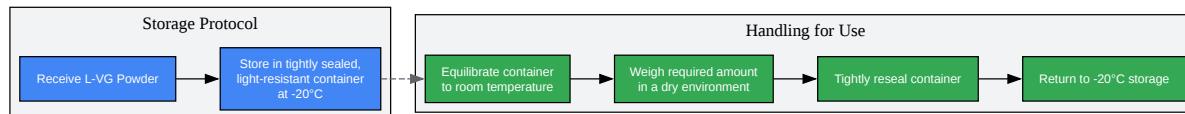
Property	Value	Source(s)
Water Solubility	20 mg/mL (clear, colorless solution)	[1] [2] [4] [7]
Organic Solvents	Generally insoluble in non-polar solvents like hydrocarbons.	[9]

Thermal and Chemical Properties

The thermal stability and acidity of **L-Vinylglycine** are important considerations for both storage and chemical reactions. Predicted values provide useful estimates for experimental design.

Property	Value	Source(s)
Boiling Point	256.1°C at 760 mmHg (Predicted)	[2][7][10]
Density	1.144 g/cm³ (Predicted)	[2][7][10]
pKa	1.99 ± 0.10 (Predicted)	[4][7][8]
Melting Point	Not specified; amino acids typically decompose at high temperatures (200-300°C).	[9]

Stability and Storage

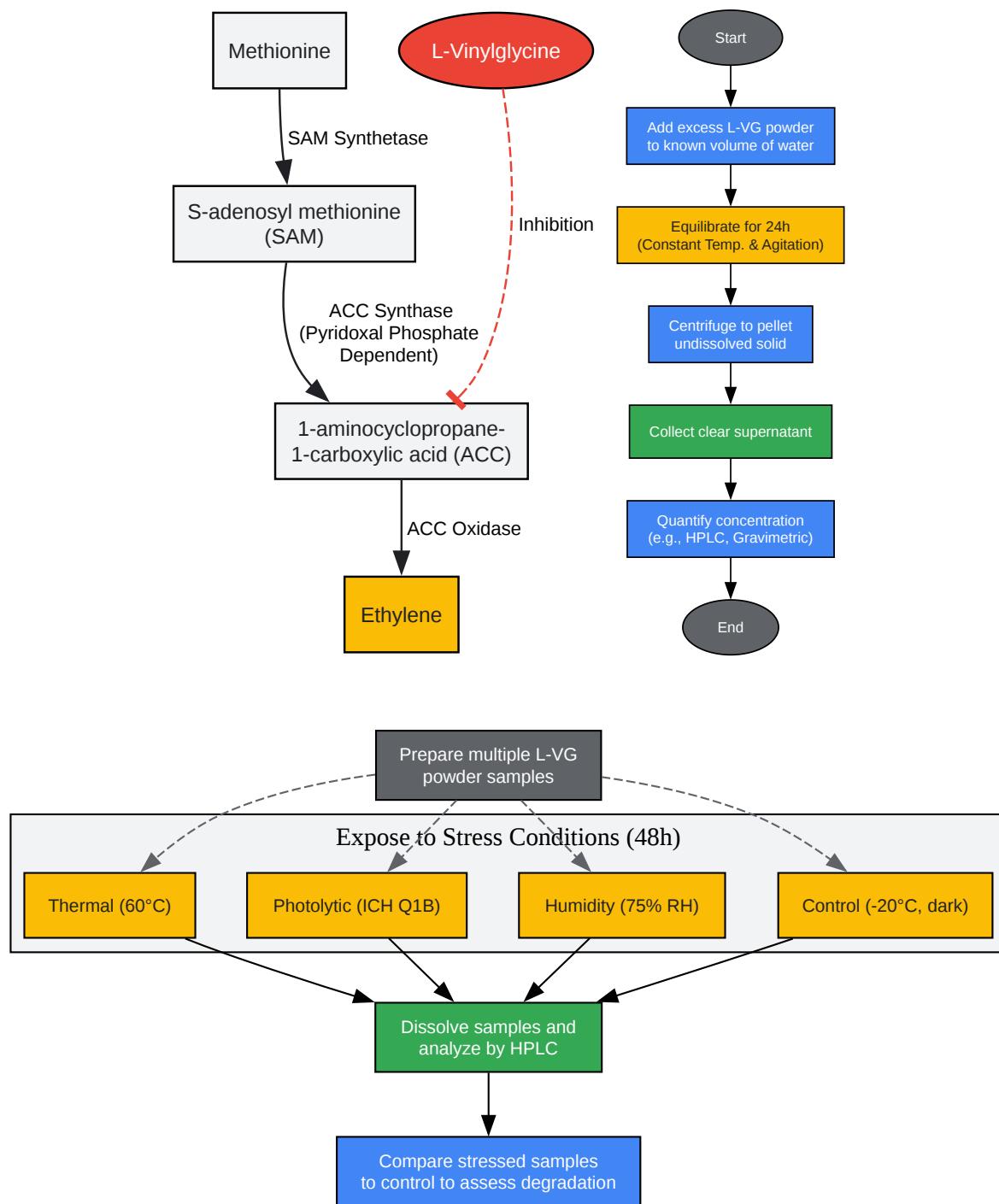

Proper handling and storage are paramount to maintaining the integrity and reactivity of **L-Vinylglycine** powder.

Recommended Storage Conditions

To ensure long-term stability, **L-Vinylglycine** powder should be stored in tightly sealed, light-resistant containers in a dry environment at -20°C.[1][2][7] Exposure to moisture can facilitate hydrolysis of the amino acid, while light can promote degradation.[10][11]

Handling Workflow

Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation and moisture uptake.[12] For sequences prone to oxidation, purging the vial with an inert gas like nitrogen or argon is recommended.[12]



[Click to download full resolution via product page](#)

Caption: Recommended workflow for the storage and handling of **L-Vinylglycine** powder.

Mechanism of Action: Enzyme Inhibition

L-Vinylglycine is a well-documented inhibitor of ACC synthase, a key enzyme in the biosynthesis of ethylene, a plant hormone.[4][5][7] This inhibition occurs through a mechanism-based "suicide" inactivation, where the enzyme processes **L-Vinylglycine**, leading to the formation of a covalent adduct that permanently deactivates the enzyme.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. bocsci.com [bocsci.com]
- 3. A Convenient Synthesis of L- α -Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. L-VINYLGlycine CAS#: 70982-53-5 [amp.chemicalbook.com]
- 8. L-VINYLGlycine Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- To cite this document: BenchChem. [physicochemical characteristics of L-Vinylglycine powder]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582818#physicochemical-characteristics-of-l-vinylglycine-powder>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com